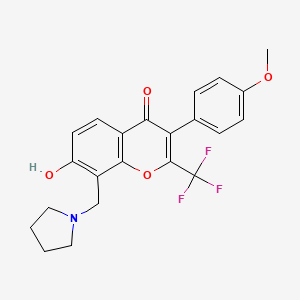
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H20F3NO4 and its molecular weight is 419.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H20F3NO4 with a molar mass of approximately 419.39 g/mol. The compound features a hydroxyl group, a methoxyphenyl group, and a trifluoromethyl group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group in the structure can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, which may help in managing inflammatory conditions.
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Antioxidant Activity
Research indicates that flavonoids like this compound possess significant antioxidant properties. In vitro studies have demonstrated its ability to reduce oxidative stress markers in various cell lines.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit the production of inflammatory mediators. For instance, it reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models .
Anticancer Activity
The anticancer potential has been evaluated against several cancer cell lines, including breast and colon cancer cells. Results indicate that it effectively induces apoptosis and inhibits cell proliferation. The IC50 values for these activities are comparable to those of established chemotherapeutic agents like doxorubicin .
Case Studies
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value around 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Inflammatory Disease Model : In an animal model of inflammation, administration of this compound reduced paw edema significantly compared to controls, indicating its potential as an anti-inflammatory agent .
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-29-14-6-4-13(5-7-14)18-19(28)15-8-9-17(27)16(12-26-10-2-3-11-26)20(15)30-21(18)22(23,24)25/h4-9,27H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPPKIICRKXGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














